![molecular formula C19H17N5OS2 B2450760 N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-80-7](/img/structure/B2450760.png)
N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N5OS2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the triazole and thiadiazine moieties in its structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects. These effects would result from the compound’s interactions with its various biological targets.
生化分析
Biochemical Properties
The compound N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is known to interact with a variety of enzymes and receptors, showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Cellular Effects
Based on its pharmacological activities, it can be inferred that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from phenethylamine derivatives and thiophen-2-yl compounds.
Key steps often include cyclization to form the triazole ring and subsequent coupling with pyridazine derivatives.
Reaction conditions may vary but generally involve the use of strong bases or acids as catalysts, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial synthesis may leverage high-throughput techniques and automated synthesizers to optimize yield and purity.
Reaction scalability is essential, often necessitating pilot plant studies to refine the process for large-scale production.
Purification steps such as recrystallization, chromatography, or distillation are critical to obtaining the final compound in a pure form.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Oxidative processes can alter the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can affect the triazole or pyridazine rings, often requiring mild conditions to avoid compromising the integrity of the overall structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the phenethyl and thiophen-2-yl groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly employed in oxidation, reduction, and substitution reactions respectively.
Conditions are typically optimized to maintain reaction efficiency and minimize side reactions.
Major Products Formed from These Reactions
Oxidation often leads to the formation of sulfoxides or sulfones.
Reduction can produce partially hydrogenated derivatives.
Substitution reactions can yield a variety of modified analogs with different functional groups attached.
Scientific Research Applications: N-phenethyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a broad spectrum of applications:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology
Used in assays to investigate its effects on cellular processes and receptor interactions.
Medicine
Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Investigated as a lead compound for drug development, particularly targeting specific enzymes or receptors.
Industry
Utilized in the production of specialized chemicals for pharmaceuticals and agrochemicals.
May serve as a building block for advanced materials with specific desired properties.
Mechanism of Action: The compound exerts its effects through multiple pathways, often involving the modulation of enzymatic activities or receptor binding.
Molecular Targets: : It may interact with enzymes such as kinases or proteases, altering their activity.
Pathways Involved: : The compound could influence signal transduction pathways, such as those involving G-protein coupled receptors or ion channels, leading to downstream effects on cellular functions.
Comparison with Similar Compounds: Comparing this compound with structurally related compounds highlights its uniqueness:
Similar Compounds: : Other triazolo[4,3-b]pyridazine derivatives, phenethylamines, and thiophene-containing compounds.
Uniqueness
Structural Distinctiveness: : The integration of phenethyl, thiophene, triazole, and pyridazine moieties within a single molecule.
Biological Activity: : Distinct biological profiles due to the unique combination of functional groups and their interactions within biological systems.
This article provides a thorough examination of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(2-phenylethyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS2/c25-17(20-11-10-14-5-2-1-3-6-14)13-27-18-9-8-16-21-22-19(24(16)23-18)15-7-4-12-26-15/h1-9,12H,10-11,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIFKZZCPXTHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2450677.png)
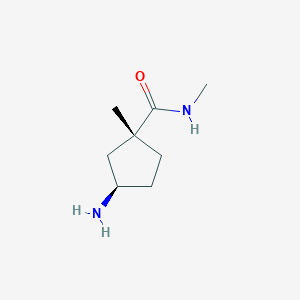
![2-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2450679.png)
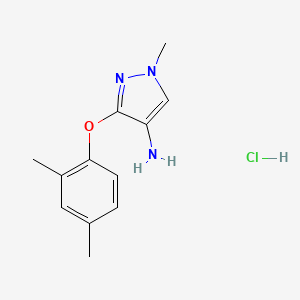
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2450681.png)
![(2Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2450682.png)
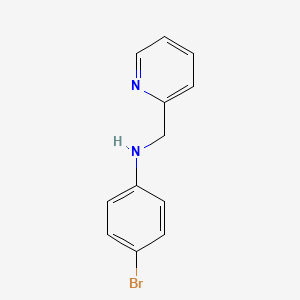
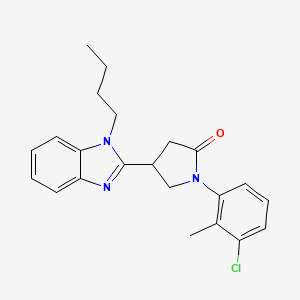
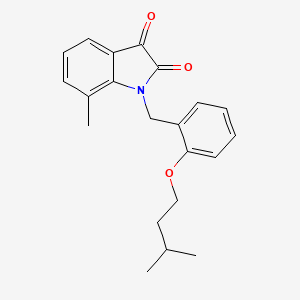
![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)

![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)
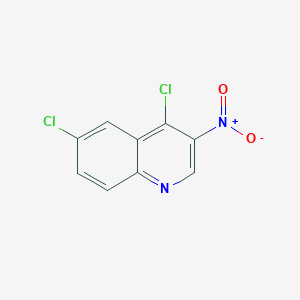
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
